molecular formula C14H16O10 B101446 Theogallin CAS No. 17365-11-6

Theogallin

Cat. No.: B101446
CAS No.: 17365-11-6
M. Wt: 344.27 g/mol
InChI Key: LDPLFHGGZNSKDS-FTBFGRRBSA-N
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Biochemical Analysis

Biochemical Properties

Theogallin interacts with various biomolecules in the body. In rats, this compound, or its metabolite quinic acid, can move through the blood-brain barrier and can have cognition-enhancing activities . This compound is a type of polyphenolic compound, which are known for their antioxidant properties .

Cellular Effects

This compound has been shown to influence cellular function. It has been observed to enhance the responses of hippocampal pyramidal cells . This enhancement seems to be due to the combined action of glutamic acid and this compound (or its presumable metabolite quinic acid), whereas L-theanine seems to have an opposite effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules such as enzymes and proteins. For instance, it has been observed to interact with glutamic acid, leading to changes in brain activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been observed that this compound shows a power decreasing effect on cortical activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the polyphenolic compounds found in tea, which are known to have antioxidant properties

Transport and Distribution

It is known that this compound or its metabolite quinic acid can move through the blood-brain barrier in rats .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that this compound or its metabolites may be found in various compartments within the cell .

Biological Activity

Theogallin, chemically known as 3-galloylquinic acid, is a polyphenolic compound primarily found in tea, particularly in Pu-erh tea. It has garnered attention for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is a gallate ester derived from gallic acid and quinic acid. Its molecular formula is C14H16O10C_{14}H_{16}O_{10} . The compound exhibits significant structural features that contribute to its biological functions, particularly its ability to scavenge free radicals and modulate various signaling pathways.

Biological Activities

1. Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities. It acts by neutralizing free radicals, which are implicated in oxidative stress and various chronic diseases. Research indicates that this compound can effectively inhibit lipid peroxidation and protect cellular integrity by chelating metal ions such as iron and copper .

Table 1: Antioxidant Activity of this compound

Study ReferenceMethodologyFindings
ChromatographyDemonstrated significant scavenging activity against DPPH radicals.
In vitro assaysReduced oxidative stress markers in cell cultures.
Animal modelsImproved antioxidant status in liver tissues.

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This inhibition leads to decreased expression of pro-inflammatory cytokines.

Case Study: Inhibition of NF-κB Activation

In a study examining the effects of this compound on human macrophages, researchers found that treatment with the compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity of this compound

Cancer TypeMechanism of ActionReference
Hepatocellular carcinomaInduces apoptosis via caspase activation
Breast cancerCell cycle arrest at G2/M phase
Colon cancerInhibition of metastasis through matrix metalloproteinases (MMPs) modulation

Metabolism and Bioavailability

This compound is metabolized in the body to gallic acid and quinic acid, which may also contribute to its biological effects . The bioavailability of this compound is crucial for its efficacy; studies suggest that its absorption can be influenced by dietary factors and the presence of other compounds in tea.

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLFHGGZNSKDS-FTBFGRRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332031
Record name Theogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17365-11-6
Record name Theogallin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17365-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theogallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOGALLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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